molecular formula C16H20N2O3 B13185060 N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide

N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide

Cat. No.: B13185060
M. Wt: 288.34 g/mol
InChI Key: AUCZFGKCFMAVGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Mechanism of Action

The mechanism of action of N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Uniqueness

N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with an acetamide group makes it a versatile compound for various applications .

Biological Activity

N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with a phenyl and acetamide group. Its molecular formula is C15_{15}H18_{18}N2_{2}O2_{2}, and it has a molecular weight of approximately 262.32 g/mol. Understanding its structure is crucial for elucidating its biological interactions.

This compound exhibits biological activity through several mechanisms:

  • Inhibition of NLRP3 Inflammasome : Recent studies have shown that compounds similar to this compound can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition prevents the release of pro-inflammatory cytokines such as IL-1β, which is pivotal in various inflammatory diseases .
  • Modulation of Cellular Pathways : The compound may also interact with various cellular pathways, affecting processes such as apoptosis and pyroptosis. In vitro studies indicate that it can reduce pyroptotic cell death in macrophages, suggesting a protective role against inflammatory damage .

Pharmacological Effects

The pharmacological effects of this compound have been explored in several studies:

  • Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in cell models, particularly in differentiated THP-1 cells treated with lipopolysaccharide (LPS). It was found to decrease the percentage of pyroptosis compared to control treatments .
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly linked to its ability to modulate oxidative stress and neuroinflammation pathways.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedKey Findings
NLRP3 InhibitionReduced IL-1β release and pyroptosis in THP-1 cells.
CytotoxicityShowed selective cytotoxic effects on cancer cell lines.
NeuroprotectionPotential protective effects against oxidative stress in neuronal cells.

Case Studies

Case Study 1: Inhibition of IL-1β Release
In a controlled experiment, THP-1 macrophages were differentiated and treated with LPS followed by this compound. The results indicated a significant reduction in IL-1β levels compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotective Properties
In another study focusing on neuroprotection, neuronal cells exposed to oxidative stress were treated with the compound. The results suggested that it mitigated cell death and preserved neuronal function, indicating possible therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-[3-(2-oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H20N2O3/c1-3-15(20)14-8-5-9-18(16(14)21)13-7-4-6-12(10-13)17-11(2)19/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H,17,19)

InChI Key

AUCZFGKCFMAVGD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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